1-(3-Bromo-4-fluorophenyl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-bromo-4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Dehalogenated products or substituted derivatives.
Substitution: Various substituted phenylcyclopropylmethanamines.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: It can be used as a probe to study enzyme-substrate interactions and receptor binding due to its unique structural features.
Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science:
Mechanism of Action
The mechanism by which [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group can induce strain in the molecular structure, influencing binding affinity and specificity. The bromine and fluorine substituents can participate in halogen bonding, further affecting the compound’s biological activity.
Comparison with Similar Compounds
- [1-(3-bromo-5-fluorophenyl)cyclopropyl]methanamine
- [1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine
- [1-(3-bromo-4-chlorophenyl)cyclopropyl]methanamine
Comparison:
- Structural Differences: The position and type of halogen substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine is unique due to the specific combination of bromine and fluorine substituents, which can enhance its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
SCIAUWPCPBGERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.